molecular formula C12H11NO B093406 4-Phenoxyaniline CAS No. 139-59-3

4-Phenoxyaniline

Cat. No.: B093406
CAS No.: 139-59-3
M. Wt: 185.22 g/mol
InChI Key: WOYZXEVUWXQVNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyaniline can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where iodobenzene and 4-aminophenol are reacted in the presence of a copper catalyst and potassium hydroxide in dimethyl sulfoxide at 80°C for 8 hours . The reaction mixture is then cooled, and the product is purified by column chromatography using hexane as the eluent .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is crystallized from water to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl ethers.

Scientific Research Applications

4-Phenoxyaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxyaniline involves its interaction with various molecular targets. In agriculture, it acts as a herbicide by inhibiting the growth of weeds through interference with their metabolic processes . In medicinal chemistry, it targets specific enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Aminodiphenyl Ether
  • 4-Aminophenyl Phenyl Ether
  • 4-Phenoxybenzenamine

Comparison: 4-Phenoxyaniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different solubility, melting point, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZXEVUWXQVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73166-61-7 (hydrochloride)
Record name 4-Aminodiphenyl ether
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DSSTOX Substance ID

DTXSID8059687
Record name Benzenamine, 4-phenoxy-
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Molecular Weight

185.22 g/mol
Source PubChem
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CAS No.

139-59-3
Record name (4-Aminophenoxy)benzene
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Record name 4-Aminodiphenyl ether
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Record name 4-PHENOXYANILINE
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Record name 4-phenoxyaniline
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Record name 4-PHENOXYANILINE
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Synthesis routes and methods

Procedure details

4-Nitrodiphenyl ether (3.92 g, 18 mmol) was hydrogenated over Raney nickel (1.5 g) in methanol (100 mL) at 25° C. at 50 psi for 2 hours. The reaction mixture was celite filtered, and the volatiles were stripped rigourously under reduced pressure to give 4-phenoxyaniline (3.32 g, 97.6%) as an off-white solid.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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